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Compound Name:
cyclopropylbenzenesulfonamide

Cat. No.: B061937

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-cyclopropylbenzenesulfonamide is a sulfonamide derivative with potential
applications in pharmacological research, particularly as a kinase inhibitor. This technical guide
provides a comprehensive overview of its chemical properties, available experimental data, and
its putative role in modulating key signaling pathways. Due to the limited availability of public
experimental data for this specific compound, this guide combines reported data with computed
properties and general experimental methodologies relevant to its compound class and
biological targets.

Chemical Properties

The fundamental chemical properties of 4-amino-N-cyclopropylbenzenesulfonamide are
summarized below. It is important to note that while some experimental data is available, many
of the physical properties are computationally predicted.

General and Structural Information
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Property Value Source
4-amino-N-
IUPAC Name cyclopropylbenzenesulfonamid ~ PubChem
e
CAS Number 177785-41-0 Multiple Suppliers
PubChem CID 1134148 PubChem
Molecular Formula CoH12N202S PubChem
Molecular Weight 212.27 g/mol PubChem

C1CC1INS(=0)
SMILES PubChem
(=0)C2=CC=C(C=C2)N

Physicochemical Properties

Property Value Remarks

Experimental value not found

Melting Point No data available ) o
in public literature.
- , _ Experimental value not found
Boiling Point No data available ) o
in public literature.
- ] Experimental value not found
Solubility No data available , o
in public literature.
. Experimental value not found
pKa No data available ) o
in public literature.
LogP 2.76240 Computed

Experimental Data
Synthesis

A general synthetic route for 4-amino-N-cyclopropylbenzenesulfonamide has been reported
in the literature. The synthesis involves the reaction of a protected aminobenzenesulfonyl
chloride with cyclopropylamine, followed by deprotection.
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General Synthesis Scheme:

Synthesis of 4-amino-N-cyclopropylbenzenesulfonamide
Protected 4-aminobenzenesulfonyl Cvelobropvlamine
chloride (e.g., Acetyl protected) yclopropy

Reaction with Cyclopropylamine

Grotected 4-amino—N—cyclopropylbenzenesulfonamidg

Deprotection

G-amino-N-cyclopropylbenzenesulfonamide)

Click to download full resolution via product page
A high-level schematic of the synthesis process.

A detailed, step-by-step experimental protocol for the synthesis of 4-amino-N-
cyclopropylbenzenesulfonamide is not publicly available. Researchers should refer to
general methods for sulfonamide synthesis and adapt them accordingly.

'H NMR Spectral Data

The following *H NMR data has been reported for 4-amino-N-
cyclopropylbenzenesulfonamide.

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

7.40-7.44 m 3H SO2NH and Ar-H

6.61 d (J=9.0 Hz) 2H Ar-H

5.94 S 2H NH:2
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Solvent: DMSO-ds, Frequency: 300 MHz

Biological Activity and Signaling Pathways

Patents have identified 4-amino-N-cyclopropylbenzenesulfonamide as a potential inhibitor
of several kinases, including Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2
(LRRK2), and Myosin Light Chain Kinase (MYLK). These kinases are implicated in a variety of
cellular processes and disease states.

Spleen Tyrosine Kinase (SYK) Signaling Pathway

SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of
various immune cells.[1] It is involved in mediating cellular responses such as proliferation,
differentiation, and phagocytosis.[2] Inhibition of SYK is a therapeutic strategy for autoimmune
diseases and certain cancers.[1]

4-amino-N-cyclopropyl-
benzenesulfonamide
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Inhibition of the SYK signaling pathway.
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Leucine-Rich Repeat Kinase 2 (LRRK2) Signaling
Pathway

Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease.[3] LRRK2
is a large, multi-domain protein with both kinase and GTPase activity, implicated in various
cellular processes including vesicular trafficking, autophagy, and cytoskeletal dynamics.[3][4]
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Modulation of the LRRK2 signaling cascade.

Myosin Light Chain Kinase (MYLK) Signaling Pathway

MYLK is a serine/threonine-specific protein kinase that phosphorylates the regulatory light
chain of myosin II, a key event in smooth muscle contraction and cell motility.[5][6]
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Dysregulation of MYLK activity is associated with various pathological conditions, including
cardiovascular diseases and cancer.[6]
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Interference with the MYLK signaling pathway.

Experimental Protocols

Detailed experimental protocols for the use of 4-amino-N-cyclopropylbenzenesulfonamide
are not available in the public domain. The following represents a generalized workflow for a
kinase inhibition assay, which would be a primary method for evaluating the biological activity

of this compound.

General Kinase Inhibition Assay Workflow

This protocol outlines the general steps for assessing the inhibitory activity of a compound
against a target kinase using a luminescence-based assay that measures ATP consumption.
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Kinase Inhibition Assay

Prepare Reagents:
- Kinase
- Substrate
- ATP
- Assay Bulffer
- Inhibitor (4-amino-N-cyclopropylbenzenesulfonamide)

Set up kinase reaction in microplate:

- Add buffer, inhibitor, and kinase
Initiate reaction by adding
ATP/substrate mixture
Encubate at room temperatura
Stop reaction and detect remaining ATP
(e.g., using ADP-Glo™)
G/Ieasure Iuminescenca
[ Analyze data to determine I1Cso ]

Click to download full resolution via product page

A generalized workflow for a kinase inhibition assay.
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Materials:

o Purified recombinant kinase (SYK, LRRK2, or MYLK)

o Specific kinase substrate

o« ATP

e Kinase assay buffer

¢ 4-amino-N-cyclopropylbenzenesulfonamide (dissolved in a suitable solvent, e.g., DMSO)
e Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

» Microplate reader with luminescence detection capabilities

Methodology:

* Reagent Preparation: Prepare serial dilutions of 4-amino-N-
cyclopropylbenzenesulfonamide. Prepare solutions of the kinase, substrate, and ATP in
the appropriate assay buffer.

e Reaction Setup: In a microplate, add the kinase and the test compound at various
concentrations.

e Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

¢ Incubation: Incubate the reaction mixture for a specified time at a controlled temperature to
allow for the enzymatic reaction to proceed.

e Detection: Stop the kinase reaction and measure the amount of ATP consumed (or ADP
produced). This is typically done by adding a detection reagent that generates a luminescent
signal proportional to the amount of ATP remaining.

o Data Analysis: Measure the luminescence using a plate reader. The data is then used to
calculate the percentage of kinase inhibition for each concentration of the compound. The
half-maximal inhibitory concentration (ICso) value can be determined by plotting the inhibition
data against the compound concentration.
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Conclusion

4-amino-N-cyclopropylbenzenesulfonamide is a compound of interest for its potential as a
kinase inhibitor. While comprehensive experimental data on its physicochemical properties are
currently lacking in the public domain, its chemical identity is well-established. The available
spectral data and its putative biological targets—SYK, LRRK2, and MYLK—provide a solid
foundation for further research. The general experimental protocols and pathway diagrams
presented in this guide are intended to facilitate the design of future studies aimed at
elucidating the therapeutic potential of this and related molecules. Further experimental
validation of the computed properties and detailed investigation into its biological mechanisms
are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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